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Introduction: The Significance of Diaryliodonium
Triflates and the Need for Safer Synthesis

Diaryliodonium salts, a class of hypervalent iodine(lll) reagents, have emerged as powerful and
versatile tools in modern organic synthesis.[1][2][3] Their ability to act as potent electrophilic
arylating agents allows for the formation of carbon-carbon and carbon-heteroatom bonds under
mild conditions, making them invaluable in the synthesis of pharmaceuticals, agrochemicals,
and functional materials.[2][3][4] Specifically, diaryliodonium triflates are widely used due to
their high reactivity and crystalline nature, which simplifies handling and purification.

Traditionally, the synthesis of diaryliodonium triflates has been performed using batch
processes. A common and effective one-pot method involves the oxidation of an iodoarene in
the presence of another arene, using an oxidant like meta-chloroperbenzoic acid (m-CPBA)
and a strong acid such as trifluoromethanesulfonic acid (TfOH).[1][2] HoweVer, these batch
reactions are often highly exothermic, posing significant safety risks, especially during scale-up.
[1][2] This inherent hazard has limited the widespread adoption of these powerful reagents in
industrial settings.
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Continuous flow chemistry offers a compelling solution to these safety and scalability
challenges.[5][6][7] By conducting reactions in small-volume, high-surface-area microreactors,
flow systems provide superior heat and mass transfer, enabling precise control over reaction
parameters and mitigating the risks associated with exothermic events.[2] This technical guide
provides an in-depth overview of a field-proven, safe, and scalable continuous-flow protocol for
the synthesis of a wide range of diaryliodonium triflates.[1]

The Rationale for a Flow-Based Approach: Taming a
Powerful Reaction

The decision to transition the synthesis of diaryliodonium triflates from batch to flow is rooted in
a fundamental understanding of the reaction's thermodynamics. Calorimetric studies have
revealed that the formation of these salts is intensely exothermic, with reaction enthalpies
(AHR) measured to be between -160 and -180 kJ/mol.[2] In a large-scale batch reactor,
dissipating such a significant amount of heat is challenging, leading to potential thermal
runaways and compromised product quality.

Flow reactors fundamentally change this dynamic. The high surface-area-to-volume ratio of
microfluidic channels allows for near-instantaneous heat dissipation into the surrounding
environment, maintaining isothermal conditions even for highly exothermic processes.[2] This
precise temperature control not only ensures operational safety but also often leads to higher
yields and purer products compared to analogous batch experiments.[1][2] For instance, the
flow synthesis of di-p-tolyliodonium triflate yields a high-quality crystalline product in 89% yield,
whereas the batch equivalent produces an inferior powder precipitate at a lower 69% yield.[1]

[2]

Furthermore, flow chemistry enables the safe handling of potentially hazardous reagents by
keeping them in separate streams until the point of reaction, minimizing the overall volume of
the hazardous mixture at any given time.[2]

Visualizing the Flow Synthesis Workflow

The following diagram illustrates the logical progression of the continuous-flow synthesis of
diaryliodonium triflates, from reagent preparation to product isolation.
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Caption: Workflow for the continuous-flow synthesis of diaryliodonium triflates.
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Core Protocol: A Step-by-Step Guide to Flow
Synthesis

This protocol is adapted from the robust and broadly applicable method developed by
Laudadio, Gemoets, Noél, and Hessel.[1] It demonstrates the synthesis of both symmetrical
and unsymmetrical diaryliodonium triflates.

Reagent Preparation (Three-Feed System)

The use of a three-feed system is a critical safety feature, preventing the premature mixing of
the oxidant (m-CPBA) and the strong acid (TfOH) with the substrates.[2]

o Feed 1 (Substrates): In a suitable container, dissolve the aryl iodide (e.g., 5.0 mmol) and the
arene (e.g., 5.5 mmol, 1.1 equiv) in 25 mL of dichloroethane (DCE).

» Feed 2 (Oxidant): In a separate container, dissolve m-CPBA (e.g., 5.5 mmol, 1.1 equiv) in 25
mL of DCE.

e Feed 3 (Acid): In a third container, dissolve TfOH (e.g., 10 mmol, 2.0 equiv) in 50 mL of DCE.

Causality Insight: Dichloroethane is chosen as the solvent for its ability to dissolve all reactants
and for its suitable boiling point. The stoichiometry is optimized to ensure efficient conversion of
the limiting aryl iodide.[2]

Flow Reactor Setup and Operation

o Assembly: The setup consists of three syringe pumps, one for each feed line. The lines
converge at a cross-micromixer. The outlet of the mixer is connected to a perfluoroalkoxy
(PFA) capillary reactor (e.g., 750 um inner diameter).[1][2]

» Clogging Prevention: To prevent precipitation and clogging within the narrow reactor tubing,
the micromixer and the PFA capillary are submerged in an ultrasonic bath.[1][2]

e Initiating the Flow: Set the syringe pumps to deliver the reagent streams at a 1:1:2
throughput distribution for Feed 1, Feed 2, and Feed 3, respectively.[1][2] The total flow rate
is adjusted to achieve the desired residence time within the reactor.
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e Reaction Execution: The reagents are merged in the micromixer and the reaction proceeds
as the mixture flows through the PFA capillary. Remarkably short residence times, often as
low as 2 seconds, are sufficient for complete conversion for many substrates.[1][2]

Causality Insight: The ultrasonic bath provides constant agitation, preventing the newly formed,
often poorly soluble, diaryliodonium salt from adhering to the reactor walls. The PFA tubing is
chemically inert to the harsh reaction conditions.

Workup and Product Isolation

o Collection: The output from the reactor is collected in a round-bottom flask.

e Solvent Removal: The solvent (DCE) is removed under reduced pressure using a rotary
evaporator.[8]

 Purification by Precipitation: The crude residue is dissolved in a minimal amount of acetone.
Diethyl ether is then added until the solution becomes cloudy, inducing the precipitation of
the pure diaryliodonium triflate.[8] This dissolution and precipitation step can be repeated to
enhance purity.[8]

» Final Isolation: The crystalline product is isolated by filtration, washed with diethyl ether, and
dried to yield the pure diaryliodonium triflate.

Data Summary: Substrate Scope and Performance

The flow protocol exhibits a broad substrate scope, accommodating both electron-rich and
electron-deficient arenes and iodoarenes.[1][2] The following table summarizes representative
results.
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1 4-lodotoluene  Toluene tolyl)iodonium 2 89
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3 4-lodoanisole  Mesitylene yl) 2 85
(mesityl)iodo
nium triflate
(4-
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nium triflate
(3,5-
1-lodo-3,5- Dimethylphen
5 dimethylbenz ~ Mesitylene yl) 2 92
ene (mesityl)iodo
nium triflate

Data adapted from Laudadio et al., J. Org. Chem. 2017, 82, 11735-11741.[1]

Self-Validation Insight: The protocol's robustness is demonstrated by its successful application
to over 44 examples, with yields up to 92%.[1][2] For more challenging electron-deficient
substrates, the reaction conditions can be readily re-optimized by increasing the residence time
(using a larger reactor volume) and the equivalents of the oxidant and acid.[2]

Reaction Mechanism and Key Intermediates

The synthesis proceeds through a well-established pathway for hypervalent iodine compound
formation.[1][2]
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Caption: Proposed mechanism for diaryliodonium triflate formation.

o Oxidation: The aryl iodide (Ar-1) is first oxidized by m-CPBA in the presence of triflic acid to
form a highly reactive iodine(lll) intermediate.[1][2]

» Electrophilic Attack: This iodine(lll) species then acts as a potent electrophile, undergoing an
electrophilic aromatic substitution reaction with the second arene (Ar'-H).

o Dehydration: Subsequent loss of a water molecule yields the stable diaryliodonium triflate
product.

Conclusion and Future Outlook

The continuous-flow synthesis of diaryliodonium triflates represents a significant advancement,
transforming a hazardous batch process into a safe, scalable, and highly efficient
manufacturing method.[1][2] The remarkable speed of the reaction, with residence times in the
order of seconds, allows for high throughput and the gram-scale production of these valuable
reagents in a time-efficient manner.[1]

This technology is poised for widespread adoption in both academic and industrial laboratories,
facilitating broader access to diaryliodonium salts for applications in drug discovery and
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materials science. Future developments may focus on expanding the substrate scope further,

integrating in-line purification techniques, and exploring electrochemical methods for the initial

oxidation step to create even more sustainable and atom-economical processes.[9][10][11]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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